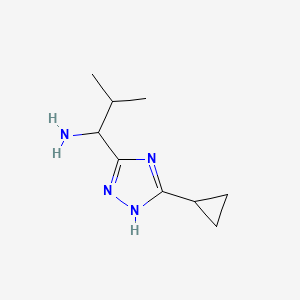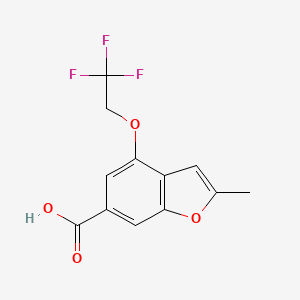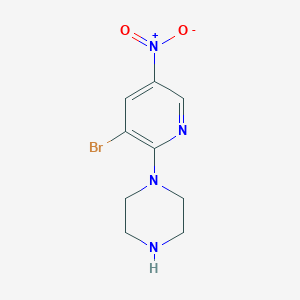
1-(3-Bromo-5-nitropyridin-2-YL)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-nitropyridin-2-yl)piperazine is an organic compound with the molecular formula C9H11BrN4O2. It is a halogenated heterocyclic compound that contains both bromine and nitro functional groups attached to a pyridine ring, which is further connected to a piperazine moiety.
Preparation Methods
The synthesis of 1-(3-Bromo-5-nitropyridin-2-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-nitropyridine and piperazine.
Reaction Conditions: The reaction between 3-bromo-5-nitropyridine and piperazine is usually carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. A base, such as potassium carbonate, is often added to facilitate the reaction.
Chemical Reactions Analysis
1-(3-Bromo-5-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the piperazine ring can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide.
Scientific Research Applications
1-(3-Bromo-5-nitropyridin-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of halogenated heterocycles with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
1-(3-Bromo-5-nitropyridin-2-yl)piperazine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, 3-Bromo-5-nitropyridine, and 4-Amino-3-bromo-5-nitropyridine share structural similarities.
Properties
Molecular Formula |
C9H11BrN4O2 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
1-(3-bromo-5-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C9H11BrN4O2/c10-8-5-7(14(15)16)6-12-9(8)13-3-1-11-2-4-13/h5-6,11H,1-4H2 |
InChI Key |
OSQUTVIVKAKFCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


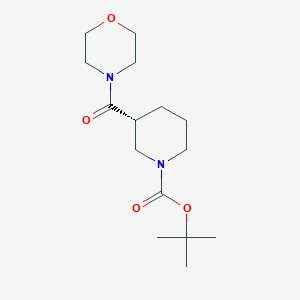


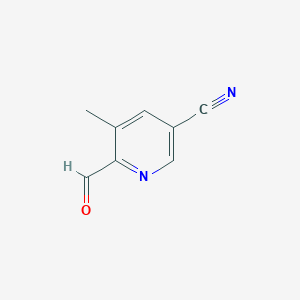
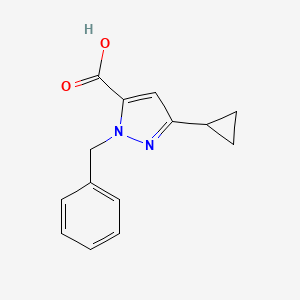
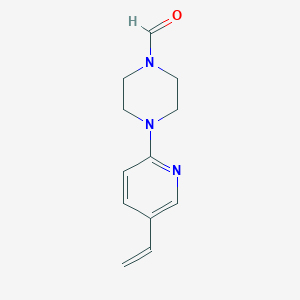

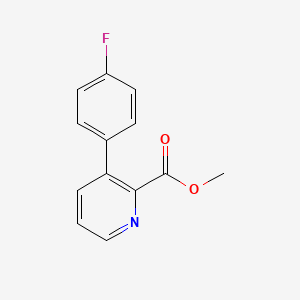
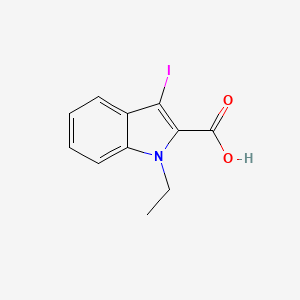
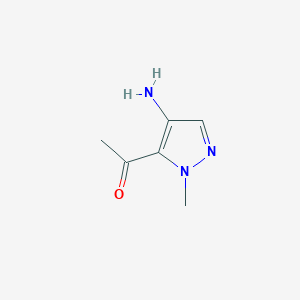
![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11806837.png)
